Nifoxipam - 74723-10-7

Nifoxipam

Catalog Number: EVT-441597
CAS Number: 74723-10-7
Molecular Formula: C15H10FN3O4
Molecular Weight: 315.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nifoxipam is a benzodiazepine derivative, classified as a thienotriazolodiazepine due to its unique triazolo ring fused to a thiophene ring within its core structure. [, , ]. It is recognized as a new psychoactive substance (NPS) due to its emergence as a recreational drug, often sold online as a “designer benzodiazepine” [, ]. Chemically, nifoxipam is a known active metabolite of flunitrazepam, a traditional benzodiazepine with hypnotic properties [, ].

Flunitrazepam

    • Relevance: Lorazepam is structurally similar to nifoxipam and other designer benzodiazepines. [, , ] These structural similarities often translate to similar pharmacological effects, with variations in potency and duration of action. While Lorazepam is a prescription medication, Nifoxipam is primarily encountered as a designer benzodiazepine without approved medical use. (, , )
    • Relevance: Similar to nifoxipam, fonazepam is an active metabolite of flunitrazepam. [] The presence of both fonazepam and nifoxipam as metabolites of flunitrazepam highlights the complex metabolic pathways of benzodiazepines and the potential for multiple active metabolites to contribute to the overall pharmacological effects. ()
    • Relevance: Clonazolam and nifoxipam are both designer benzodiazepines, frequently discussed together in research concerning the detection and effects of these substances. [, , , ] This frequent pairing underscores their similar emergence as NPSs and the need for research to understand their distinct pharmacological profiles and potential risks. (, , , )

    Meclonazepam

    • Relevance: Meclonazepam is frequently studied alongside nifoxipam in the context of designer benzodiazepine detection and metabolism. [, ] Their co-occurrence in research highlights their similar prevalence as NPSs and the importance of developing analytical methods capable of identifying them in biological samples. (, )
    • Relevance: Etizolam, like nifoxipam, belongs to a broader class of benzodiazepine-related compounds. [, , , ] While they share structural similarities with traditional benzodiazepines like diazepam, their pharmacological profiles and legal status might differ. The emergence of both etizolam and nifoxipam as NPSs highlights the evolving landscape of designer drugs and the challenges in regulating substances with psychoactive properties. (, , , )
    • Relevance: Deschloroetizolam and nifoxipam, both designer benzodiazepines, are frequently detected in biological samples from individuals who use NPSs. [, , , , ] The co-occurrence of these compounds highlights the need for analytical methods that can differentiate between various designer benzodiazepines, as their pharmacological effects and potencies can vary significantly. (, , , , )

    Diclazepam

    • Relevance: Diclazepam is another designer benzodiazepine that is commonly studied alongside nifoxipam. [, , , ] They are often grouped as emerging NPSs, highlighting the ongoing need to develop reliable methods for their detection and quantification in biological matrices. (, , , )

    Flubromazolam

    • Relevance: Flubromazolam is frequently mentioned alongside nifoxipam in studies investigating the abuse potential and toxicological properties of designer benzodiazepines. [, , , ] The fact that they are often studied together suggests a similar prevalence within the context of NPS use. (, , , )

    Flubromazepam

    • Relevance: Similar to nifoxipam, flubromazepam is often discussed in the context of designer benzodiazepine detection and metabolism. [, , , , ] This suggests that flubromazepam is another commonly encountered NPS within this class, emphasizing the need for continuous monitoring and research on these substances. (, , , , )

    Pyrazolam

    • Relevance: Pyrazolam is frequently included in research studies alongside nifoxipam, especially in the development of analytical techniques for the detection and quantification of designer benzodiazepines in biological samples. [, , , ] This frequent pairing indicates that both compounds are often found in similar contexts, such as in samples from individuals suspected of NPS use. (, , , )

    Metizolam

    • Relevance: Like nifoxipam, metizolam is a designer benzodiazepine often encountered in the context of NPS use. [, , ] Their co-occurrence in research studies and analytical methods highlights their presence in the recreational drug market and the need for ongoing surveillance and investigation. (, , )
    Source and Classification
    • Chemical Classification: Benzodiazepine
    • IUPAC Name: 3-hydroxydesmethylflunitrazepam
    • CAS Number: 74723-10-7
    • Molecular Formula: C₁₅H₁₀FN₃O₄
    • Molar Mass: 315.260 g/mol .
    Synthesis Analysis

    Nifoxipam can be synthesized through a two-step process involving the demethylation of flunitrazepam followed by hydroxylation. The synthesis parameters include:

    1. Demethylation: This step involves the removal of a methyl group from flunitrazepam, which can be achieved using various reagents such as lithium aluminum hydride or boron tribromide.
    2. Hydroxylation: The introduction of a hydroxyl group occurs subsequently, typically utilizing oxidizing agents like chromium trioxide or potassium permanganate .

    These reactions require careful control of temperature and reaction times to optimize yield and purity.

    Molecular Structure Analysis

    The molecular structure of nifoxipam reveals several key features:

    • Core Structure: It retains the characteristic benzodiazepine skeleton, which includes a fused benzene and diazepine ring.
    • Functional Groups: The presence of a hydroxyl group at the 3-position and a fluorine atom at the 2-position are significant for its pharmacological activity.

    Structural Data

    • SMILES Representation: CC(=O)N1C(=C(C(=C1)F)C(=O)N(C)C)C(=O)O
    • 3D Structure: Visualization tools can represent its three-dimensional conformation, important for understanding its interactions with biological targets .
    Chemical Reactions Analysis

    Nifoxipam participates in various chemical reactions typical of benzodiazepines:

    1. Reactions with GABA Receptors: It acts as a positive allosteric modulator at GABA_A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA).
    2. Metabolism: In vivo, nifoxipam undergoes biotransformation primarily through phase I metabolic pathways, leading to various metabolites that may exhibit pharmacological activity .
    Mechanism of Action

    The mechanism of action for nifoxipam is primarily linked to its interaction with GABA_A receptors in the central nervous system:

    • Positive Modulation: Nifoxipam binds to the allosteric site on GABA_A receptors, increasing the frequency of chloride ion channel openings upon GABA binding.
    • Neurotransmitter Effects: This results in enhanced inhibitory neurotransmission, leading to sedative, anxiolytic, and muscle relaxant effects.

    Quantitative studies have shown that nifoxipam exhibits lower toxicity profiles compared to other benzodiazepines, making it a focus for further research into safer alternatives in anxiety and sleep disorders .

    Physical and Chemical Properties Analysis

    Nifoxipam exhibits several notable physical and chemical properties:

    • Appearance: Typically presented as a white to off-white crystalline powder.
    • Solubility: It is soluble in organic solvents but has limited solubility in water.
    • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.

    Relevant Data

    • Melting Point: Approximately 190–192 °C
    • pKa Values: Relevant pKa values indicate its acidic and basic properties, influencing its solubility and absorption characteristics .
    Applications

    Nifoxipam's applications span several fields:

    1. Pharmaceutical Research: Investigated for its potential use in treating anxiety disorders due to its tranquilizing effects.
    2. Forensic Toxicology: Its metabolites are studied for their presence in biological samples during drug testing and forensic investigations.
    3. Analytical Chemistry: Techniques such as ultra-high performance liquid chromatography coupled with tandem mass spectrometry are employed for detecting nifoxipam in various matrices .
    Introduction to Nifoxipam in the Context of Designer Benzodiazepines

    Historical Emergence and Classification as a Designer Drug

    Nifoxipam (3-hydroxydesmethylflunitrazepam) emerged as a designer benzodiazepine in European drug markets between 2014–2015, coinciding with global regulatory crackdowns on established benzodiazepines like flunitrazepam. Its first documented seizures occurred in powder and tablet forms during this period, reflecting a strategic shift by illicit manufacturers toward exploiting pharmacologically active metabolites of controlled substances [4] [5]. Unlike early designer benzodiazepines (e.g., phenazepam, etizolam), which were primarily unapproved pharmaceuticals, nifoxipam represented a "second-generation" designer model—leveraging known bioactive metabolites to circumvent drug legislation while ensuring psychoactivity [4].

    By 2017, nifoxipam was formally classified as a Class C drug under the UK Misuse of Drugs Act 1971, alongside other designer benzodiazepines such as clonazolam and flubromazolam [4]. Similarly, Canada’s Schedule IV classification encompassed all benzodiazepine analogs, implicitly prohibiting nifoxipam [4]. This regulatory recognition underscored its proliferation within the illicit benzodiazepine market, particularly among online vendors marketing it as a "research chemical" not for human consumption—a common legal loophole for novel psychoactive substances (NPS) [5].

    Table 1: Legal Status of Nifoxipam in Key Jurisdictions

    JurisdictionLegal ClassificationYear EnactedKey Regulatory Trigger
    United KingdomClass C, Misuse of Drugs Act2017ACMD recommendation
    CanadaSchedule IV, Controlled Drugs and Substances ActPre-2018Generic benzodiazepine controls
    European UnionSubject to national controls (e.g., Germany, Sweden)2015–2016Seizure reports and risk assessments

    Role as an Active Metabolite of Flunitrazepam: Pharmacokinetic Implications

    Nifoxipam is the 3-hydroxy-N-desmethyl metabolite of flunitrazepam—a potent prescription benzodiazepine restricted globally due to abuse potential. This metabolic relationship defines its core pharmacokinetic and pharmacodynamic profile [4] [5]. Flunitrazepam undergoes hepatic biotransformation via two primary pathways:

    • Demethylation: Producing fonazepam (desmethylflunitrazepam)
    • Hydroxylation: Yielding nifoxipam (3-hydroxy-desmethylflunitrazepam) [5]

    Structurally, nifoxipam retains flunitrazepam’s nitro group at the R7 position (critical for GABA-A receptor affinity) but incorporates a hydroxy group (-OH) at R3, enhancing water solubility compared to its parent compound [5]. Its molecular weight (315.26 g/mol) and log P value (10.45) suggest moderate lipophilicity, potentially influencing blood-brain barrier penetration and onset kinetics [5].

    As an active metabolite, nifoxipam contributes significantly to flunitrazepam’s clinical effects. However, when administered directly as a designer drug, it bypasses first-pass metabolism, leading to unpredictable pharmacokinetics. In vitro studies indicate nifoxipam undergoes nitro-reduction to 7-aminonifoxipam, followed by acetylation and glucuronidation—a pathway distinct from flunitrazepam’s broader metabolism [5]. This altered metabolism complicates forensic detection, as standard immunoassays targeting parent benzodiazepines frequently miss nifoxipam and its metabolites [4].

    Table 2: Key Chemical and Metabolic Properties of Nifoxipam

    PropertyNifoxipamFlunitrazepam (Parent)
    IUPAC Name5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one5-(2-fluorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
    Molecular FormulaC₁₅H₁₀FN₃O₄C₁₆H₁₂FN₃O₃
    Metabolic PathwayNitro-reduction → Acetylation → GlucuronidationN-demethylation → 3-Hydroxylation → Nitro-reduction
    Primary EnzymesCYP3A4 (predicted)CYP3A4, CYP2C19

    Position Within the Broader Landscape of Novel Psychoactive Substances (NPS)

    Nifoxipam exemplifies a strategic evolution in the NPS market: the transition from novel synthetic molecules to repurposed metabolites of established controlled substances. This shift leverages known bioactivity while exploiting regulatory delays in scheduling pharmacologically active metabolites [5]. Within the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) database, it is categorized under "designer benzodiazepines," a subclass of NPS exhibiting high potency and detection challenges [4].

    User-reported effects align with classic benzodiazepine pharmacology—anxiolysis, muscle relaxation, and sedation—but with notably prolonged duration (up to 75 hours), distinguishing it from shorter-acting NPS like etizolam [3]. Its emergence coincided with shortages of traditional illicit sedatives during the COVID-19 pandemic, when users increasingly turned to online NPS vendors [1] [4]. Unlike purely recreational NPS, however, nifoxipam’s use appears linked to:

    • Self-medication: Among opioid-dependent individuals managing anxiety or insomnia [4]
    • Polydrug regimens: Often combined with synthetic opioids or stimulants to modulate their effects [3]

    Forensic data highlight analytical hurdles in monitoring nifoxipam prevalence. Its omission from routine toxicology screens led to underreporting until 2015–2016, when reference standards became available [4] [5]. Even today, its detection requires advanced techniques like LC-MS/MS or GC-MS, limiting real-time surveillance capabilities [5]. This positions nifoxipam as a "stealth" NPS—less visible to authorities than fentanyl analogs or synthetic cannabinoids, yet contributing to polydrug toxicity profiles [4].

    Properties

    CAS Number

    74723-10-7

    Product Name

    Nifoxipam

    IUPAC Name

    5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

    Molecular Formula

    C15H10FN3O4

    Molecular Weight

    315.26 g/mol

    InChI

    InChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20)

    InChI Key

    UHFIFTRHLBAWGY-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F

    Canonical SMILES

    C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.